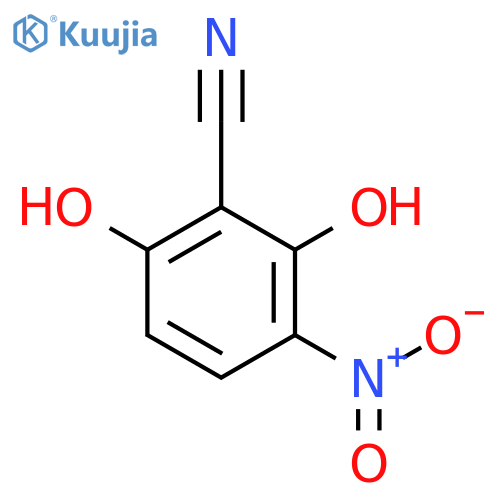Cas no 233585-04-1 (2,6-Dihydroxy-3-nitrobenzonitrile)

233585-04-1 structure
商品名:2,6-Dihydroxy-3-nitrobenzonitrile
2,6-Dihydroxy-3-nitrobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2,6-Dihydroxy-3-nitrobenzonitrile
- 2,6-Dihydroxy-3-nitrobenzonitrile,tech
- 2-Cyano-4-nitrobenzene-1,3-diol
- 233585-04-1
- AKOS027383221
- CS-0328271
- DB-008141
- AS-9105
- MFCD00017325
- DTXSID30371174
-
- MDL: MFCD00017325
- インチ: InChI=1S/C7H4N2O4/c8-3-4-6(10)2-1-5(7(4)11)9(12)13/h1-2,10-11H
- InChIKey: UJRWAOVXKTVXBQ-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=C(C#N)C(=C1)O)O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 180.01700
- どういたいしつりょう: 180.017
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 110Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.69
- ゆうかいてん: 239 °C
- ふってん: 358.2°C at 760 mmHg
- フラッシュポイント: 170.5°C
- 屈折率: 1.683
- PSA: 110.07000
- LogP: 1.40088
2,6-Dihydroxy-3-nitrobenzonitrile セキュリティ情報
- セキュリティの説明: S26-S36/37/39
-
危険物標識:

- リスク用語:R20/21/22; R36/37/38
- セキュリティ用語:S26;S36/37/39
2,6-Dihydroxy-3-nitrobenzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2,6-Dihydroxy-3-nitrobenzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A479761-1g |
2,6-Dihydroxy-3-nitrobenzonitrile |
233585-04-1 | 97% | 1g |
$96.0 | 2024-07-28 | |
| Crysdot LLC | CD12093440-5g |
2,6-Dihydroxy-3-nitrobenzonitrile |
233585-04-1 | 97% | 5g |
$371 | 2024-07-24 | |
| Apollo Scientific | OR017404-1g |
2,6-Dihydroxy-3-nitrobenzonitrile |
233585-04-1 | 1g |
£85.00 | 2025-02-19 |
2,6-Dihydroxy-3-nitrobenzonitrile 関連文献
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
233585-04-1 (2,6-Dihydroxy-3-nitrobenzonitrile) 関連製品
- 3272-08-0(4-Hydroxy-3-nitrobenzonitrile)
- 28177-79-9(2-hydroxy-3-nitro-benzonitrile)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬